![molecular formula C11H15NO2 B14391849 Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 89753-94-6](/img/structure/B14391849.png)
Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with a bicyclic structure. It is known for its unique molecular framework, which makes it a subject of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with cyanide sources under specific conditions. One common method includes the use of phosphorous oxychloride in the presence of 1,2-dichloroethane as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of bicyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester
Comparison: Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate is unique due to its specific positioning of the cyano group, which influences its reactivity and interaction with other molecules. This makes it distinct from similar compounds like Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate, which has the cyano group in a different position, leading to different chemical and biological properties .
Eigenschaften
CAS-Nummer |
89753-94-6 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-14-10(13)11-4-2-8(3-5-11)6-9(11)7-12/h8-9H,2-6H2,1H3 |
InChI-Schlüssel |
PHMJGXYIGVGMNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(CC1)CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

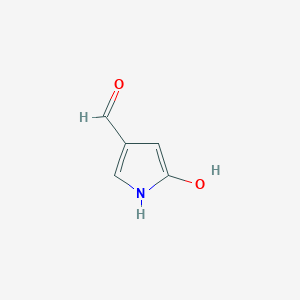
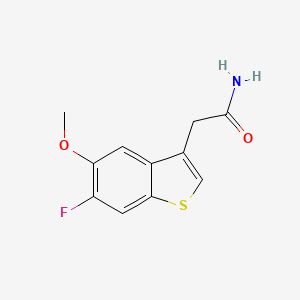
![Hydrazinium, 2-[3-(diethylamino)-3-oxopropyl]-1,1,1-trimethyl-](/img/structure/B14391784.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
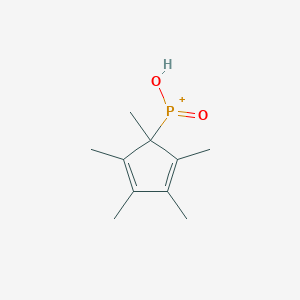
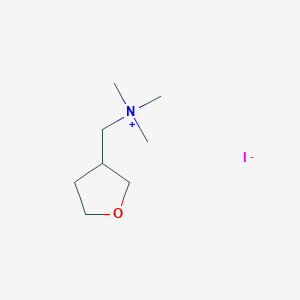

![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
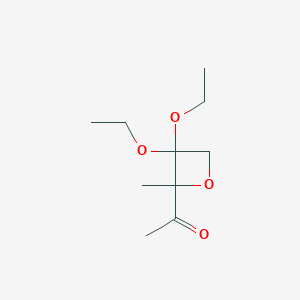
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
